Methyl 2-hydroxy-5-iodo-4-methylbenzoate
Overview
Description
Methyl 2-hydroxy-5-iodo-4-methylbenzoate is a chemical compound with the molecular formula C9H9IO3. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group, an iodine atom, and a methyl ester group on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-5-iodo-4-methylbenzoate can be synthesized through several synthetic routes. One common method involves the iodination of methyl 2-hydroxy-4-methylbenzoate. The reaction typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-5-iodo-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-oxo-5-iodo-4-methylbenzoate.
Reduction Reactions: The ester group can be reduced to an alcohol, yielding methyl 2-hydroxy-5-iodo-4-methylbenzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the hydroxyl group.
Major Products Formed
Substitution: Products such as methyl 2-hydroxy-5-azido-4-methylbenzoate or methyl 2-hydroxy-5-cyano-4-methylbenzoate.
Oxidation: Methyl 2-oxo-5-iodo-4-methylbenzoate.
Reduction: Methyl 2-hydroxy-5-iodo-4-methylbenzyl alcohol.
Scientific Research Applications
Methyl 2-hydroxy-5-iodo-4-methylbenzoate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-5-iodo-4-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity .
Comparison with Similar Compounds
Methyl 2-hydroxy-5-iodo-4-methylbenzoate can be compared with other similar compounds such as:
Methyl 2-hydroxy-4-methylbenzoate: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
Methyl 2-hydroxy-5-bromo-4-methylbenzoate: Contains a bromine atom instead of iodine, which can affect its reactivity and interactions with biological targets.
Methyl 2-hydroxy-5-chloro-4-methylbenzoate: Contains a chlorine atom, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated analogs.
Properties
IUPAC Name |
methyl 2-hydroxy-5-iodo-4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSOQNRLRNBTHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466283 | |
Record name | methyl 2-hydroxy-5-iodo-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850146-80-4 | |
Record name | methyl 2-hydroxy-5-iodo-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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